[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-9-10-6-7-13(8-10)12(15)11-4-2-1-3-5-11/h1-2,10-11,14H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELBFRPKEHEPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol, with CAS number 1251060-07-7, is a compound of interest due to its potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of 209.28 g/mol. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
The compound features a cyclohexene moiety attached to a pyrrolidine ring, which may influence its biological interactions. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential areas of interest:
1. Antimicrobial Activity
Some studies have indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound might also possess similar properties.
2. Analgesic Properties
Research has pointed towards certain pyrrolidine derivatives displaying analgesic effects. Although specific studies on this compound are scarce, the structural similarities with known analgesics warrant further investigation into its pain-relieving capabilities.
3. Neuroprotective Effects
There is emerging evidence that compounds with a pyrrolidine structure may exert neuroprotective effects. This could be particularly relevant for conditions such as neurodegenerative diseases, where protecting neuronal integrity is crucial.
Example Study: Analgesic Properties
A notable study involving pyrrolidine derivatives demonstrated significant analgesic activity in animal models. The mechanism was attributed to the modulation of pain pathways, potentially through opioid receptors or other pain-related signaling pathways.
The synthesis of this compound typically involves multi-step organic reactions starting from cyclohexene derivatives and pyrrolidine precursors. The proposed mechanism of action for its biological activity may involve:
1. Enzyme Inhibition
The compound might interact with specific enzymes involved in metabolic pathways, leading to altered biological responses.
2. Receptor Modulation
Given its structural features, it could potentially bind to various receptors, influencing signaling pathways related to pain perception or microbial resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound’s unique cyclohexene carbonyl group distinguishes it from analogs with aromatic or aliphatic substituents. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis.
- Cyclohexene Carbonyl vs.
- Benzyl-Substituted Analogs : The benzyl group in provides aromaticity and steric bulk, which may influence receptor binding compared to the target’s flexible cyclohexene.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize [1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is typically used. First, the cyclohexene carbonyl group (e.g., 3-cyclohexene-1-carboxylic acid) is activated as an acyl chloride or mixed anhydride. This is then coupled to pyrrolidin-3-yl methanol via nucleophilic acyl substitution. Reaction optimization includes controlling temperature (0–25°C), using catalysts like DMAP, and inert atmospheres to prevent oxidation. Column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended for purification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+) with deviations <5 ppm. Example: Calculated 390.0888 vs. observed 390.0883 .
- ¹H NMR : Key signals include the cyclohexene proton (δ ~5.5–6.0 ppm, multiplet), pyrrolidine ring protons (δ ~3.2–3.3 ppm, m), and methanol -OH (δ ~1.5–2.0 ppm, broad). Assignments should match predicted splitting patterns .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Follow GHS safety phrases S23 ("Avoid inhalation") and S24/25 ("Avoid skin contact"). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by energy minimization (MMFF94 force field). Dock into protein active sites (e.g., enzymes with hydrophobic pockets). Validate predictions with in vitro assays (e.g., IC₅₀ determination for enzyme inhibition) .
Q. What strategies address stereochemical challenges during the synthesis of this compound?
- Methodology :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization or coupling steps to control pyrrolidine ring conformation .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?
- Methodology :
- Functional Group Variation : Replace the cyclohexene moiety with other cyclic ketones (e.g., cyclopentene) and assess IC₅₀ shifts.
- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to identify critical hydrogen-bonding or hydrophobic interactions .
Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?
- Methodology :
- Kinetic Assays : Monitor NADH consumption in bacterial biotin carboxylase systems (see pyridopyrimidine inhibitors in ).
- Fluorescence Polarization : Track binding to fluorescently labeled enzyme targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
